molecular formula C22H21NO2 B11096602 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

Cat. No.: B11096602
M. Wt: 331.4 g/mol
InChI Key: YORFMQKZZOXAJH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is a synthetic carbazole-derived compound characterized by a propan-2-ol backbone substituted with a benzyloxy group at position 1 and a 9H-carbazole moiety at position 2. This compound is structurally related to β-blockers and carbazole-based pharmaceuticals, though its specific pharmacological profile remains less documented compared to analogs like carvedilol or carazolol. The presence of the hydroxyl group at position 2 enables hydrogen bonding, which may influence solubility and receptor binding .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C22H21NO2/c24-18(16-25-15-17-8-2-1-3-9-17)14-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,24H,14-16H2

InChI Key

YORFMQKZZOXAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Benzyl Alcohol Derivatives

A widely employed strategy involves the nucleophilic ring-opening of epoxide intermediates. For example, 4-(2,3-epoxypropoxy)-9H-carbazole (synthesized from 4-hydroxycarbazole and epichlorohydrin) can react with benzyl alcohol derivatives under basic conditions.

Example Procedure:

  • Synthesis of 4-(2,3-epoxypropoxy)-9H-carbazole :

    • 4-Hydroxycarbazole (1.0 equiv) is treated with epichlorohydrin (1.2 equiv) in dimethyl sulfoxide (DMSO) with aqueous NaOH at 60°C for 24 hours.

    • Yield: 65–80% after recrystallization.

  • Epoxide ring-opening with benzyl alcohol :

    • The epoxide intermediate is reacted with benzyl alcohol in the presence of K₂CO₃ in acetonitrile at reflux.

    • Yield: ~70% after column chromatography.

Key Data :

StepReagents/ConditionsYieldPurity
1Epichlorohydrin, NaOH, DMSO, 60°C76%>96% (HPLC)
2Benzyl alcohol, K₂CO₃, CH₃CN, reflux68%>95% (NMR)

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables direct coupling between 9H-carbazol-9-yl-propanol derivatives and benzyl alcohol. This method avoids epoxide intermediates and improves regioselectivity.

Example Procedure:

  • Synthesis of 3-(9H-carbazol-9-yl)-1,2-propanediol :

    • Carbazole is reacted with glycidol in DMF using K₂CO₃ at 80°C.

    • Yield: 85%.

  • Mitsunobu coupling :

    • The diol intermediate is treated with benzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0°C.

    • Yield: 78%.

Advantages :

  • Avoids epichlorohydrin, reducing toxicity.

  • Higher stereochemical control.

Reductive Amination Pathways

While less common, reductive amination has been explored for analogs. For instance, 3-(9H-carbazol-9-yl)-2-propanone can be reacted with benzyloxyamine followed by NaBH₄ reduction.

Example Procedure:

  • Ketone synthesis :

    • Carbazole is alkylated with chloroacetone in DMF/K₂CO₃.

    • Yield: 60%.

  • Reductive amination :

    • The ketone is treated with benzyloxyamine hydrochloride and NaBH₃CN in methanol.

    • Yield: 55%.

Limitations :

  • Lower yields due to competing side reactions.

  • Requires rigorous purification.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) improve epoxide formation but may complicate purification.

  • Weak bases (K₂CO₃) minimize side reactions compared to strong bases (NaOH).

Purification Techniques

  • Flash chromatography : Effective for isolating intermediates (≥95% purity).

  • Recrystallization : Preferred for final product purification using ethanol/toluene mixtures.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsTypical Yield
Epoxide ring-openingScalable, high yieldsRequires toxic epichlorohydrin68–76%
Mitsunobu reactionStereoselective, no epoxidesCostly reagents (DEAD, PPh₃)70–78%
Reductive aminationAvoids alkylation stepsLow yields, complex purification50–55%

Industrial-Scale Considerations

For large-scale synthesis, the epoxide route is favored due to:

  • Cost-effectiveness : Epichlorohydrin and benzyl alcohol are inexpensive.

  • Process robustness : Reactions tolerate minor impurities.

  • Safety : Avoids explosive intermediates (e.g., azodicarboxylates).

Emerging Methodologies

Recent advances include photoredox catalysis for C–O bond formation, though applicability to this compound remains exploratory .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various alcohols.

Scientific Research Applications

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and carbazolyl groups can participate in various binding interactions, influencing the activity of these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

1-(Benzotriazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol (CAS: 307340-41-6)

  • Structure : Replaces the benzyloxy group with a benzotriazole (C₆H₄N₃−) moiety.
  • Properties : The benzotriazole group enhances electron-withdrawing effects and may improve stability against hydrolysis compared to benzyloxy. This compound is used in synthetic intermediates for photodynamic therapy agents .

Carazolol (CAS: 57775-29-8)

  • Structure: Substitutes benzyloxy with a carbazol-4-yloxy group and includes an isopropylamino group at position 3.
  • Properties: A β-adrenergic blocker with vasodilatory effects. The isopropylamino group is critical for β-receptor antagonism, while the carbazol-4-yloxy group enhances membrane permeability .
  • Key Difference : The absence of a hydroxyl group at position 2 in carazolol reduces hydrogen-bonding capacity compared to the target compound.

Carvedilol (CAS: 72956-09-3)

  • Structure: Features a carbazol-4-yloxy group at position 1 and a methoxyphenoxy-ethylamino group at position 3.
  • Properties: A dual α/β-blocker with antioxidant activity. The methoxyphenoxy-ethylamino chain improves selectivity for adrenergic receptors .
  • Key Difference : The extended side chain in carvedilol increases molecular weight (406.47 vs. ~340–400 for the target compound) and complexity, enhancing receptor specificity .

1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS: 303798-31-4)

  • Structure: Replaces benzyloxy with benzylamino (C₆H₅CH₂NH−) and adds dichloro substitution on the carbazole ring.
  • Properties: The dichloro groups enhance lipophilicity and may improve CNS penetration. The benzylamino group allows for stronger hydrogen bonding compared to benzyloxy .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application
1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol C₂₂H₂₁NO₂ ~339.41* 1-Benzyloxy, 3-carbazol-9-yl Under investigation (synthetic intermediate)
1-(Benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol C₂₂H₂₀N₄O 356.43 1-Benzotriazolyl, 3-carbazol-9-yl Photodynamic therapy
Carazolol C₁₈H₂₂N₂O₂ 298.38 1-Carbazol-4-yloxy, 3-isopropylamino β-blocker
Carvedilol C₂₄H₂₆N₂O₄ 406.47 1-Carbazol-4-yloxy, 3-methoxyphenoxy-ethylamino α/β-blocker, antioxidant
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol C₂₂H₂₀Cl₂N₂O 399.32 1-Benzylamino, 3,6-dichloro-carbazol CNS-targeted research

*Estimated based on analogous structures.

Research Findings on Substituent Impact

  • Benzyloxy vs.
  • Carbazole Substitution Position : Carbazol-9-yl derivatives (target compound) vs. carbazol-4-yl (carvedilol): Position 4 substitution in carvedilol enhances π-stacking with adrenergic receptors, while position 9 may favor interactions with DNA or enzymes .
  • Halogenation: Dichloro substitution (CAS 303798-31-4) increases lipophilicity (logP ~4.5) compared to non-halogenated analogs (logP ~3.2–3.8), influencing bioavailability .
  • Side Chain Length: Extended side chains (e.g., carvedilol’s methoxyphenoxy-ethylamino group) improve receptor specificity but may reduce blood-brain barrier penetration compared to shorter chains .

Biological Activity

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzyloxy group and a carbazolyl moiety. This compound is being investigated for its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉NO₂, with a molecular weight of approximately 281.35 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Research indicates that the biological activity of this compound is mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can lead to modulation of their activity, resulting in various biological effects including:

  • Inhibition or activation of enzymatic pathways
  • Alteration of receptor signaling

These interactions are crucial for understanding how the compound may exert its therapeutic effects.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The specific pathways affected include:

  • Cell cycle arrest at various phases
  • Induction of apoptosis via intrinsic and extrinsic pathways

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Key findings include:

  • Inhibition rates exceeding 60% against Candida albicans and Aspergillus flavus at concentrations around 64 µg/mL .
  • Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial potency.

Case Studies

  • Anticancer Studies : In a study evaluating the cytotoxic effects on human cancer cell lines, this compound was found to reduce viability significantly compared to control groups. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
  • Antimicrobial Studies : A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 6.4 µg/ml for certain derivatives . The hemolytic activity was minimal, indicating a favorable safety profile.

Data Summary

Biological ActivityTarget Organisms/Cell LinesConcentration (µg/mL)Effectiveness
AnticancerVarious cancer cell linesLow micromolar rangeSignificant inhibition
AntimicrobialC. albicans, A. flavus64>60% growth inhibition
AntimicrobialS. aureus, E. coli6.4Effective against pathogens

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with benzylamine derivatives under anhydrous conditions in solvents like toluene or dichloromethane. Key parameters include:

  • Temperature : 95–100°C for 6–24 hours.
  • Catalysts : Potassium carbonate (K₂CO₃) or triethyl benzyl ammonium chloride to enhance reactivity.
  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) improve reaction kinetics.
    Reported yields range from 50% to 83%, depending on stoichiometry and purification methods (e.g., crystallization from isopropyl alcohol) .

Q. How is the stability of this compound assessed under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products. Structural integrity is confirmed using NMR and mass spectrometry. Carbazole derivatives generally exhibit stability in neutral to mildly acidic conditions but degrade under strongly alkaline environments due to ether bond cleavage .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyloxy and carbazole proton signals at δ 4.3–5.0 ppm and aromatic protons at δ 6.8–8.2 ppm).
  • HPLC : Validates purity (>95% required for pharmacological studies).
  • MS (ESI+) : Molecular ion peaks [M+H]⁺ around m/z 350–400 .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s bioactivity and binding affinity?

  • Methodological Answer : Comparative studies using analogues (e.g., 3,6-dichloro-carbazole derivatives) reveal:

  • Halogenation : Enhances lipophilicity and membrane permeability, improving CNS targeting.
  • Alkylation : Modulates steric hindrance, affecting interactions with enzymes like α-glucosidase or cryptochrome.
    Quantitative structure-activity relationship (QSAR) models and molecular docking (using software like AutoDock) are employed to predict activity .

Q. What strategies resolve contradictory data in the compound’s reported biological activities (e.g., anticancer vs. neuroprotective effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration-dependent effects (e.g., IC₅₀ values for cytotoxicity vs. neuroprotection).
  • Pathway Analysis : RNA sequencing or proteomics identifies divergent signaling pathways (e.g., AMPK activation for hypoglycemia vs. GABA modulation for neuroprotection).
  • In Vivo Models : Zebrafish or rodent studies validate tissue-specific effects .

Q. How are impurities (e.g., benzylcarvedilol derivatives) profiled and controlled during synthesis?

  • Methodological Answer :

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities like Carvedilol EP Impurity-C (MW 496.6) .
  • Process Optimization : Reducing benzylamine excess and monitoring reaction intermediates via LC-MS minimizes byproduct formation .

Key Methodological Recommendations

  • Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural refinement if single crystals are obtainable .
  • Synthetic Scalability : Transition from batch to flow chemistry for improved reproducibility in multi-step reactions .
  • Biological Assays : Prioritize in vitro models (e.g., HepG2 cells for metabolic studies) before advancing to in vivo testing .

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